molecular formula C24H20N2O2 B506428 N~1~,N~4~-di(1-naphthyl)succinamide

N~1~,N~4~-di(1-naphthyl)succinamide

Cat. No.: B506428
M. Wt: 368.4g/mol
InChI Key: RHZZWEOALIAUTK-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

N~1~,N~4~-di(1-naphthyl)succinamide belongs to the broader class of succinamide derivatives, which are characterized by the presence of the succinimide functional group modified through substitution at the nitrogen positions. The compound features a molecular framework consisting of a central butanediamide (succinamide) core with two 1-naphthyl groups serving as terminal substituents. This structural arrangement classifies it as a bis-aromatic amide derivative, distinguishing it from simpler monosubstituted analogs.

The succinimide core structure, with the formula (CH~2~)~2~(CO)~2~NH, serves as the fundamental building block for numerous derivatives that have found applications ranging from organic synthesis to pharmaceutical development. The classification of this compound within this family reflects both its structural heritage and its potential for biological activity, as succinimides are known to exhibit notable pharmacological properties including anticonvulsant, neuroprotective, and anti-inflammatory effects.

The incorporation of naphthyl substituents significantly alters the physicochemical properties of the base succinamide structure. Naphthalene rings contribute substantial aromatic character and increased molecular weight, potentially enhancing binding affinity to hydrophobic pockets in biological targets while simultaneously modifying solubility characteristics compared to aliphatic or simpler aromatic analogs. This dual aromatic substitution creates a molecule with enhanced lipophilicity, which may influence its pharmacokinetic properties and biological distribution.

Historical Background and Discovery

The development of N-(1-naphthyl) substituted compounds has roots in the broader exploration of naphthalene derivatives for biological applications. Historical research into N-(1-naphthyl) compounds began with simpler derivatives such as N-(1-naphthyl)ethylenediamine, which found applications in analytical chemistry and biochemical assays. The synthesis and characterization of N-(1-naphthyl)succinimide was first systematically studied and documented, with researchers developing modified synthetic procedures to achieve improved yields and purity.

Early investigations into naphthalene-containing succinamide derivatives were motivated by the recognition that aromatic substitution could significantly enhance the biological activity of parent compounds. The systematic exploration of these derivatives revealed that structural modifications involving naphthyl groups could lead to improved binding characteristics and enhanced pharmacological profiles. Research into crystal structures and molecular conformations of related compounds, such as N-(1-naphthyl)succinimide, provided crucial insights into the spatial arrangements and intermolecular interactions that govern the properties of these aromatic derivatives.

The evolution from simple succinamide structures to complex bis-aromatic derivatives like this compound represents a natural progression in medicinal chemistry research. This development was driven by the understanding that multiple aromatic substitutions could provide synergistic effects, potentially leading to enhanced biological activity while maintaining acceptable toxicity profiles.

Position within Succinamide Derivative Family

This compound occupies a unique position within the succinamide derivative family due to its symmetric bis-aromatic substitution pattern. The compound can be compared to other notable succinamide derivatives, including the pharmaceutically relevant anticonvulsants ethosuximide, phensuximide, and methsuximide, though these latter compounds feature different substitution patterns and functional groups.

Compound Molecular Formula Key Structural Features Primary Applications
Succinimide C~4~H~5~NO~2~ Unsubstituted cyclic imide Synthetic intermediate
Ethosuximide C~7~H~11~NO~2~ Ethyl substitution Anticonvulsant
N-(1-naphthyl)succinimide C~14~H~11~NO~2~ Single naphthyl group Research compound
This compound C~24~H~20~N~2~O~2~ Bis-naphthyl substitution Research applications

The structural complexity of this compound distinguishes it from simpler derivatives through several key features. The presence of two naphthyl groups creates opportunities for enhanced π-π stacking interactions with aromatic residues in biological targets, potentially improving binding affinity and selectivity. Additionally, the symmetric substitution pattern may contribute to unique crystallization properties and solid-state behavior compared to asymmetrically substituted analogs.

Recent research into succinamide derivatives has demonstrated their potential for neuroprotective applications, with studies showing that certain derivatives can restore antioxidant enzyme levels and provide protection against oxidative stress. Novel succinamide compounds have exhibited significant antioxidant potential, with some derivatives demonstrating the ability to increase glutathione levels by 30-40% in experimental models. This research context positions this compound as a potentially valuable compound for investigating enhanced neuroprotective effects through aromatic substitution.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its potential biological applications to encompass fundamental questions about structure-activity relationships and synthetic methodology. The compound serves as a model system for understanding how aromatic substitution influences the properties of nitrogen-containing heterocycles, providing insights that can inform the design of new pharmaceutical agents.

From a synthetic perspective, the preparation of bis-aromatic succinamide derivatives presents interesting challenges related to stoichiometric control and regioselectivity. The synthesis of such compounds requires careful attention to reaction conditions to ensure complete substitution while avoiding side reactions that could lead to mixed products or incomplete conversion. The development of efficient synthetic routes to this compound and related compounds contributes to the broader understanding of amide bond formation and aromatic substitution chemistry.

The compound's potential for medicinal chemistry applications relates to its structural features that may enhance binding to specific biological targets. The naphthyl groups provide opportunities for hydrophobic interactions and π-π stacking with aromatic amino acid residues in protein binding sites, while the succinamide core offers hydrogen bonding capabilities. This combination of interaction types makes the compound particularly interesting for investigating binding to targets involved in neurological disorders and inflammatory processes.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4g/mol

IUPAC Name

N,N'-dinaphthalen-1-ylbutanediamide

InChI

InChI=1S/C24H20N2O2/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28)

InChI Key

RHZZWEOALIAUTK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Structural Characterization

The crystal structure of NaS (mono-substituted) reveals planar naphthyl rings and hydrogen-bonded networks stabilizing the lattice .

Comparison with Similar Compounds

Pharmacological Succinamide Derivatives

Key analogs with documented bioactivity include:

Compound Structure Key Properties Reference
Ethosuximide Aliphatic substituent Anticonvulsant; modulates T-type calcium channels
N-(1-Naphthyl)succinimide (NaS) Mono-aromatic substituent Characterized crystal structure; potential for enzyme interaction due to aromaticity
Triclopyricarb intermediates Complex aryl groups Herbicidal activity; synthesized via EDC-mediated coupling
Novel succinamide derivatives (2a–2i) Varied substituents Neuroprotective, antioxidant (↑ GSH, catalase; ↓ lipid peroxidation)

Key Comparisons:

  • Bioactivity: Ethosuximide and novel derivatives (e.g., 2a–2i) show neuroprotection via antioxidant enzyme modulation (e.g., GSH restoration by 36%, catalase by 42% in scopolamine models) . Di(1-naphthyl)succinamide’s aromaticity may enhance binding to inflammatory targets like TNF-α or COX-2, though direct evidence is lacking.
  • Solubility : Aliphatic derivatives (e.g., ethosuximide) exhibit higher aqueous solubility than aromatic analogs. The di-naphthyl group likely reduces solubility, necessitating formulation adjustments for drug delivery.
  • Synthetic Complexity: Di-substitution requires stringent stoichiometric control compared to mono-substituted analogs like NaS .

Antioxidant and Neuroprotective Effects

While N¹,N⁴-di(1-naphthyl)succinamide’s specific effects are undocumented, succinamide derivatives broadly mitigate oxidative stress by:

  • Scavenging ROS (reactive oxygen species) via DPPH radical assays (IC₅₀ values: 10–50 μM for novel derivatives) .
  • Restoring antioxidant enzymes (e.g., glutathione (GSH) levels increased by 30–40% in scopolamine-induced models) .

Structural Advantages of Aromatic Substitution

  • The 1-naphthyl groups may enhance π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase’s tryptophan-rich site, as seen with N-bromosuccinamide (NBS) in enzyme inhibition studies) .
  • Increased lipophilicity could improve blood-brain barrier penetration for neurodegenerative applications .

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